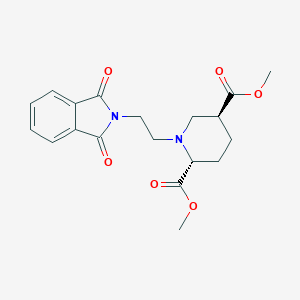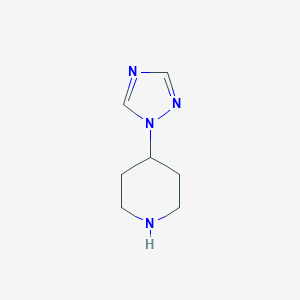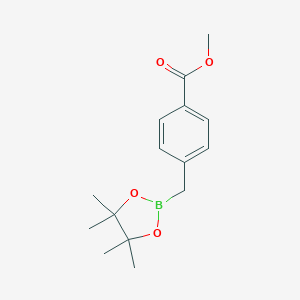![molecular formula C11H12N4O B175345 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol CAS No. 131554-44-4](/img/structure/B175345.png)
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AMPP is a pyrimidine derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of AMPP is not fully understood. However, it has been suggested that AMPP works by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. AMPP has also been shown to interact with certain receptors on the surface of cells, leading to downstream signaling events.
Biochemical And Physiological Effects
AMPP has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, AMPP has been shown to inhibit the activity of certain enzymes involved in DNA replication, leading to cell cycle arrest. AMPP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
AMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, AMPP has been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of AMPP is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on AMPP. One potential area of study is its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on the mechanism of action of AMPP and its interactions with cellular receptors. Another potential area of study is the development of new synthesis methods for AMPP that could improve its solubility and other properties. Finally, research could be conducted on the potential use of AMPP in combination with other compounds to enhance its therapeutic properties.
Synthesis Methods
AMPP can be synthesized through several methods, including the reaction of 4-aminophenol with 2-amino-6-methylpyrimidine in the presence of a catalyst. This method yields a high purity product that can be further purified through recrystallization. Other methods include the reaction of 4-nitrophenol with 2-amino-6-methylpyrimidine followed by reduction with a reducing agent.
Scientific Research Applications
AMPP has been extensively studied for its potential applications in biomedical research. It has been shown to possess antitumor properties by inhibiting the growth of cancer cells and inducing apoptosis. AMPP has also been found to possess antiviral properties by inhibiting the replication of viral particles. Additionally, AMPP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
properties
CAS RN |
131554-44-4 |
|---|---|
Product Name |
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol |
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C11H12N4O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H3,12,13,14,15) |
InChI Key |
BXFDVDDEMCLBOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
synonyms |
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
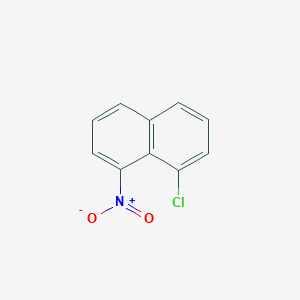
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
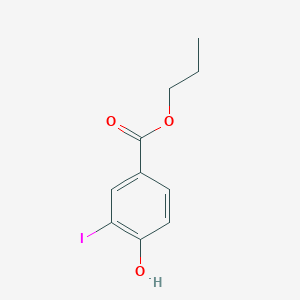
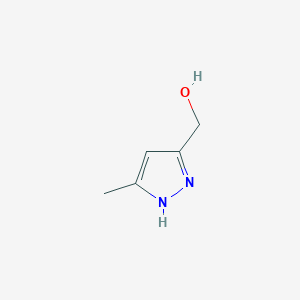
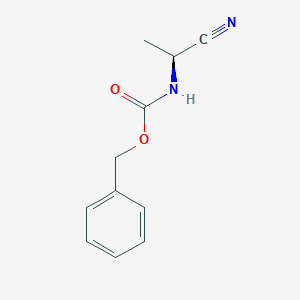


![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
